molecular formula C18H32O9 B1258369 Trimethylol propane trimethacrylate

Trimethylol propane trimethacrylate

Cat. No.: B1258369
M. Wt: 392.4 g/mol
InChI Key: JMWGZSWSTCGVLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trimethylol propane trimethacrylate (TMPTMA), with the molecular formula C₁₈H₂₆O₆ and molecular weight 338.4 g/mol, is a trifunctional methacrylate monomer widely used as a crosslinking agent in polymer chemistry . It is a colorless to pale yellow liquid with a density of ~1.1 g/cm³, boiling point of 422.1°C, and melting point of -25°C . Its three methacrylate groups enable the formation of highly crosslinked, three-dimensional polymer networks, enhancing mechanical strength, thermal stability, and chemical resistance in materials such as coatings, adhesives, elastomers, and composites .

TMPTMA is particularly effective in radiation-cured systems, including electron beam (EB) and UV curing, due to its rapid polymerization kinetics . For example, in ethylene vinyl acetate (EVA) blends, TMPTMA increases crosslink density under EB irradiation, improving tensile strength and heat resistance . However, its environmental hazards (e.g., acute aquatic toxicity, classified under EU Directive 67/548/EEC) have driven the development of safer derivatives, such as ethylene oxide-modified TMPTMA, which reduces toxicity while maintaining functionality .

Scientific Research Applications

Chemical Properties and Characteristics

  • Molecular Formula: C₁₈H₂₆O₆
  • Molecular Weight: 338 g/mol
  • Physical State: Liquid at room temperature
  • Density: 1.0659 g/cm³
  • Flash Point: >130°C
  • Vapor Pressure: <0.01 mmHg at 20°C

Coatings and Inks

TMPTMA is extensively utilized in the formulation of ultraviolet (UV)-curable coatings and inks due to its rapid polymerization when exposed to UV light. This property makes it ideal for:

  • Wood Coatings: Enhancing durability and resistance to chemicals and abrasion.
  • Automotive Coatings: Providing protective finishes that withstand harsh environments.
  • Printing Inks: Offering fast curing times which improve production efficiency.

Adhesives and Sealants

In the adhesive industry, TMPTMA serves as a reactive diluent that enhances the performance of various adhesives, including:

  • Acrylic Adhesives: Improving bond strength and flexibility.
  • Anaerobic Sealants: Providing excellent adhesion under anaerobic conditions.

Dental Materials

TMPTMA is increasingly used in dental applications for its biocompatibility and mechanical properties:

  • Dental Composites: Used as a matrix in restorative materials due to its ability to form strong bonds with dental substrates.
  • Sealants and Cements: Enhancing the durability and wear resistance of dental restorations.

Electrospun Nanofibers

Recent studies have explored the use of TMPTMA in creating nanofibrous membranes through electrospinning techniques. These membranes are utilized in:

  • Gel Polymer Electrolytes (GPEs): Improving mechanical strength and electrochemical properties for applications in batteries and fuel cells .

Polymer Cross-Linking Agent

TMPTMA acts as a cross-linking agent in various polymer systems, enhancing their thermal stability and mechanical properties. It is particularly useful in:

  • PVC Plastisols: Improving the mechanical properties of flexible PVC formulations.
  • Elastomers: Enhancing elasticity and resistance to environmental stressors.

Case Study 1: UV-Curable Coatings

A study demonstrated that incorporating TMPTMA into UV-curable coatings significantly improved their hardness and scratch resistance compared to traditional formulations. The rapid curing process allowed for efficient production without compromising quality .

Case Study 2: Dental Composites

Research on dental composites revealed that TMPTMA-based formulations exhibited lower shrinkage upon polymerization, leading to improved marginal integrity in restorations . This characteristic is critical for long-term clinical success in dental applications.

Q & A

Basic Research Questions

Q. How does TMPTMA function as a crosslinker in polymer networks, and what factors determine its efficiency compared to other crosslinkers?

TMPTMA acts as a trifunctional crosslinker due to its three methacrylate groups, enabling the formation of a three-dimensional polymer network. Its efficiency depends on the functionality (f*), which is 6 for TMPTMA, influencing the crosslink density and mechanical properties of the resulting polymer. For example, higher functionality increases the front factor in rubber elasticity models, as described by the Gaussian-based equation for network elasticity . Compared to divinylbenzene (f* = 4) or glycerol (f* = 3), TMPTMA provides greater crosslink density but may increase brittleness. Methodology: Use dynamic mechanical analysis (DMA) to compare storage modulus and glass transition temperature (Tg) of networks formed with TMPTMA vs. other crosslinkers.

Q. What are the standard synthetic routes for preparing TMPTMA, and how can purity be validated for research applications?

TMPTMA is synthesized via esterification of trimethylolpropane with methacrylic acid in the presence of acid catalysts. Post-synthesis, purification involves distillation under reduced pressure to remove unreacted monomers. Purity validation requires gas chromatography (GC) with flame ionization detection (FID) to quantify residual methacrylic acid and nuclear magnetic resonance (NMR) spectroscopy to confirm the absence of side products like ethylene oxide adducts (common in modified variants) .

Q. How do researchers characterize the crosslink density of TMPTMA-containing networks, and what analytical techniques are most reliable?

Crosslink density (ν) is quantified using swelling experiments (Flory-Rehner theory) or DMA to measure the elastic modulus (G’). For TMPTMA, the Mooney-Rivlin equation can be applied to stress-strain data, where ν = G2RT\frac{G'}{2RT}, with R as the gas constant and T as temperature. Additionally, small-angle X-ray scattering (SAXS) can assess network homogeneity .

Advanced Research Questions

Q. How does the introduction of ethylene oxide (EO) segments in modified TMPTMA (e.g., EO-TMPTMA) affect crosslink density and environmental safety, and how can researchers balance these trade-offs?

EO modification (e.g., n = 1 ethylene oxide unit) reduces crosslink density by increasing the molecular weight between crosslinks, lowering the modulus by ~30% compared to pure TMPTMA. However, it mitigates environmental hazards: pure TMPTMA is classified as an aquatic toxin (EU R51/53), while EO-TMPTMA (n = 1) avoids this classification. Methodology: Use rheometry to measure viscosity changes and aquatic toxicity assays (e.g., Daphnia magna LC50) to validate safety .

Q. What experimental contradictions arise when using TMPTMA in electron-beam (EB) irradiated polymers, and how can they be resolved?

Studies show TMPTMA enhances crosslinking in EB-irradiated ethylene-vinyl acetate (EVA) but reduces elongation-at-break in low-density polyethylene (LDPE) due to excessive crosslinking. Contradictions arise from differences in polymer crystallinity and radical recombination kinetics. Resolution: Optimize TMPTMA concentration (0.5–2 wt%) and irradiation dose (10–50 kGy) using gel fraction analysis and tensile testing to identify the threshold for embrittlement .

Q. How does TMPTMA’s functionality influence stress-strain behavior in elastomers, and what mathematical models best describe this relationship?

The Gent hyperelastic model accurately predicts the sharp upturn in stress at high strains (λ > 4) for TMPTMA-crosslinked networks, as its functionality (f* = 6) increases the non-Gaussian chain extensibility limit. Compare with the neo-Hookean model (valid only for λ < 3). Methodology: Fit stress-strain curves from uniaxial tensile tests to σ=G(λλ2)(1λmaxλ)1\sigma = G(\lambda - \lambda^{-2}) \cdot \left(1 - \frac{\lambda_{\text{max}}}{\lambda}\right)^{-1}, where λ_max depends on f* .

Q. What strategies improve TMPTMA’s compatibility in photopolymerizable inks without compromising curing speed or film strength?

Blend TMPTMA with low-viscosity monomers (e.g., diethylene glycol dimethacrylate) to reduce ink viscosity (<50 cP) while maintaining curing speed. Add polyether-modified polysiloxane (0.1–1 wt%) to improve leveling without inhibiting radical polymerization. Validate via photo-DSC to measure curing kinetics and profilometry to assess film roughness .

Q. How does TMPTMA perform as a co-agent in peroxide vulcanization of rubber, and what synergies exist with stable free radicals like TEMPO?

TMPTMA (1–2 wt%) with TEMPO extends scorch time by 30% while maintaining crosslink density in ethylene-propylene-diene monomer (EPDM). The TEMPO-TMPTMA system reduces premature crosslinking during mixing. Methodology: Use oscillating disk rheometry (ODR) to measure torque rise (MH-ML) and Mooney viscometry for scorch time (t5) .

Q. Methodological Notes

  • Data Contradiction Analysis : When comparing studies, account for differences in TMPTMA purity (commercial grades may contain inhibitors like MEHQ) and polymerization conditions (e.g., thermal vs. UV initiation) .
  • Environmental Hazard Mitigation : Replace pure TMPTMA with EO-modified variants or use encapsulation techniques to limit leaching in aquatic environments .

Comparison with Similar Compounds

Functional and Structural Differences

The table below compares TMPTMA with structurally similar crosslinkers:

Compound Functional Groups Molecular Weight Functionality Key Applications Reactivity Environmental/Safety Notes
TMPTMA 3 methacrylate 338.4 Trifunctional Coatings, adhesives, EB-cured polymers High Aquatic toxicity (R51/53)
Trimethylol Propane Triacrylate (TMPTA) 3 acrylate 296.3 Trifunctional UV-curable inks, flexographic printing Moderate Lower toxicity than TMPTMA
Pentaerythritol Triacrylate (PETRA) 3 acrylate 298.3 Trifunctional High-density coatings, dental materials High Higher crosslink density than TMPTMA
Ethylene Glycol Dimethacrylate (EGDMA) 2 methacrylate 198.2 Difunctional Molecular imprinting, dental composites Moderate Lower rigidity vs. trifunctional agents
Divinylbenzene (DVB) 2 vinyl 130.2 Difunctional Styrene-based polymers, ion-exchange resins Low Limited compatibility with polar matrices

Performance in Polymer Crosslinking

TMPTMA vs. TMPTA

  • Reactivity : TMPTMA’s methacrylate groups exhibit faster curing rates under EB irradiation compared to TMPTA’s acrylates due to higher radical stability .
  • Mechanical Properties : In polypropylene foams, TMPTMA achieves a gel content of ~10% with dicumyl peroxide, while EB irradiation increases this to >50%, comparable to TMPTA .
  • Environmental Impact : TMPTMA’s classification as an aquatic toxin limits its use in eco-sensitive applications, whereas TMPTA is less regulated .

TMPTMA vs. PETRA

  • Crosslink Density : PETRA’s pentaerythritol backbone provides higher crosslink density, but its acrylate groups reduce thermal stability compared to TMPTMA’s methacrylates .
  • Applications : PETRA is preferred in high-wear coatings, while TMPTMA excels in radiation-cured elastomers and adhesives .

TMPTMA vs. EGDMA

  • Functionality : EGDMA’s difunctional structure yields less rigid networks, making it suitable for flexible molecularly imprinted polymers (MIPs). TMPTMA’s trifunctionality enhances rigidity, ideal for structural composites .
  • Grafting Efficiency : In maleic anhydride grafting onto cyclized natural rubber, TMPTMA achieves a grafting degree of 5.88% at a 2:1 mole ratio, outperforming difunctional agents like EGDMA .

Thermal and Chemical Stability

  • Thermal Stability : TMPTMA-based polymers retain stability up to 180°C, surpassing PETRA (degradation onset ~150°C) due to methacrylate’s robust bonding .
  • Chemical Resistance : TMPTMA’s crosslinked networks exhibit superior resistance to solvents and acids compared to DVB-crosslinked systems .

Industrial Case Studies

  • Electron Beam-Cured Elastomers : TMPTMA (1–2.5 wt%) in ethylene-propylene terpolymer (EPDM) enhances tensile strength by 30% and reduces curing time by 40% compared to DVB .
  • Adhesive Formulations : TMPTMA with benzoyl peroxide achieves >24 hours thermal stability at 55°C, outperforming unmodified acrylates .

Preparation Methods

Esterification with Acrylic Acid

Reaction Mechanism and Catalysis

The esterification of TMP with acrylic acid involves a three-step protonation, nucleophilic attack, and dehydration sequence. Acid catalysts such as methanesulfonic acid (MSA) or dodecylbenzenesulfonic acid (DBSA) accelerate the reaction by protonating the carbonyl oxygen of acrylic acid, enhancing electrophilicity for TMP’s hydroxyl groups. Hypophosphorous acid (H3PO2) is concurrently used to suppress acrylic acid dimerization and reduce side products.

Solvent Selection and Azeotropic Distillation

Non-polar solvents like hexane or 1,1,1-trichloroethane facilitate water removal via azeotropic distillation, shifting equilibrium toward ester formation. For example, a 1:1.6 molar ratio of TMP to acrylic acid in hexamethylene at 81°C achieves 98.5% ester content after 4 hours. The solvent also inhibits premature polymerization by diluting reactive intermediates.

Industrial-Scale Process Optimization

A patented two-stage solvent addition method minimizes polymer formation while maximizing yield:

  • First-Stage Reaction : TMP, acrylic acid (1:1.7 molar ratio), 0.5–1.0 wt% MSA, and 0.05–0.1 wt% p-hydroxyanisole (MEHQ) inhibitor are refluxed at 60–90°C for 4–10 hours. Acid value is monitored until it stabilizes at 20–40 mg KOH/g.
  • Second-Stage Purification : Post-reaction, the mixture is washed with 10% K2CO3 to neutralize residual acid, followed by water washes to pH 7–8. Vacuum distillation at 60°C under <1000 Pa removes solvents, yielding TMPTMA with 0.04 mg KOH/g acid value and 15 APHA color index.

Table 1: Esterification Method Performance Metrics

Parameter Example 1 Example 3
Temperature (°C) 81 74
Reaction Time (h) 4 5
Acid Value (mg KOH/g) 0.04 0.07
Ester Content (%) 98.5 97.8
Color Index (APHA) 15 25

Acylation with Acryloyl Chloride

Reaction Advantages and Limitations

Acryloyl chloride’s higher reactivity enables faster reactions at lower temperatures (40–60°C) compared to acrylic acid. The absence of water eliminates the need for azeotropic solvents, simplifying purification. However, HCl byproduct formation necessitates bases like triethylamine (TEA) for neutralization, increasing raw material costs.

Stepwise Synthesis and Yield Optimization

A representative process involves:

  • Reagent Mixing : TMP, acryloyl chloride (1:3.1–3.5 molar ratio), TEA (1:3.0–3.5), and inhibitors (MEHQ/hydroquinone) are combined in a reactor.
  • Controlled Reaction : Stirring at 50°C for 2.5 hours achieves 96–98% yield. Excess acryloyl chloride ensures complete esterification of TMP’s three hydroxyl groups.
  • Post-Treatment : Filtration removes TEA·HCl salts, followed by water washing and drying with MgSO4 or CaCl2.

Table 2: Acylation Method Performance Metrics

Parameter Example 2 Example 4
Temperature (°C) 50 50
Reaction Time (h) 2.5 2.5
Yield (%) 96.14 98.38
Purity (%) 99.17 98.06

Comparative Analysis of Methods

Cost and Environmental Impact

  • Esterification : Lower raw material costs but requires solvent recovery systems. Hexane and chlorinated solvents pose flammability and toxicity risks.
  • Acylation : Avoids water removal but generates HCl waste, necessitating neutralization. Triethylamine recovery is energy-intensive.

Product Quality

  • Color and Purity : Acylation yields clearer products (APHA <20) due to reduced side reactions. Esterification requires antioxidants like H3PO2 to prevent discoloration.
  • Acid Value : Acylation-produced TMPTMA has negligible acid values (<0.1 mg KOH/g), ideal for UV-curable coatings.

Properties

Molecular Formula

C18H32O9

Molecular Weight

392.4 g/mol

IUPAC Name

2-ethyl-2-(hydroxymethyl)propane-1,3-diol;2-methylprop-2-enoic acid

InChI

InChI=1S/C6H14O3.3C4H6O2/c1-2-6(3-7,4-8)5-9;3*1-3(2)4(5)6/h7-9H,2-5H2,1H3;3*1H2,2H3,(H,5,6)

InChI Key

JMWGZSWSTCGVLX-UHFFFAOYSA-N

Canonical SMILES

CCC(CO)(CO)CO.CC(=C)C(=O)O.CC(=C)C(=O)O.CC(=C)C(=O)O

Synonyms

TMPTMA
trimethylol propane trimethacrylate
trimethylolpropane trimethacrylate

Origin of Product

United States

Synthesis routes and methods I

Procedure details

600 kg of trimethylolpropane, 3348 kg of methyl methacrylate (MMA), 0.1 kg of hydroquinone monomethyl ether as inhibitor and a mixture of 5 kg of calcium oxide and 1 kg of lithium chloride as catalyst are combined in a 6 m3 stirred tank reactor provided with agitator, steam heating, distillation column and condenser and the mixture is stirred while passing in air. To stabilize the column, a total of 151 kg of MMA containing 0.12 kg of hydroquinone monomethyl ether and 0.016 kg of 4-hydroxy-2,2,6,6-tetramethylpiperidin-1-oxyl in dissolved form are introduced into the column runback during the course of the reaction. The apparatus is heated to a temperature at the bottom of 96° C., with the column initially being operated under total reflux. As soon as the temperature at the top of the column drops below 70° C., the methanol/MMA mixture is taken off at a reflux ratio of 8:1. Above a temperature at the top of the column of 85° C., the methanol/MMA mixture is low in methanol and is collected in a separate vessel for reuse as raw material in the next batch. When a temperature at the bottom of 115° C. has been reached, the reaction is complete and excess MMA is taken off under reduced pressure, with the pressure gradually being reduced to 100 mbar. When no more MMA distills off, the vacuum is broken. The contents of the tank, which comprise the catalyst-containing trimethylpropane trimethacrylate, are admixed with 15 kg of bleaching earth and 5 kg of aluminium silicate (Perlite) as filter aid and freed of the catalyst by washcoat filtration. The filtrate is fed into a continuous evaporator (area: 2 m2) having a rotating wiper system at a pressure of 15 torr and an evaporator temperature of 142° C. A total of 1420 kg of trimethylolpropane trimethacrylate are obtained from the bottom product.
Quantity
600 kg
Type
reactant
Reaction Step One
Quantity
3348 kg
Type
reactant
Reaction Step One
Quantity
5 kg
Type
catalyst
Reaction Step One
Quantity
1 kg
Type
catalyst
Reaction Step One
Quantity
0.1 kg
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

775 kg of trimethylolpropane, 1018 kg of methyl methacrylate (MMA) and also 1433 kg of recycled MMA from Comparative Example 1, 0.123 kg of hydroquinone monomethyl ether as inhibitor and a mixture of 10 kg of calcium oxide and 2.5 kg of lithium chloride as catalyst are combined in a 6 m3 stirred tank reactor provided with agitator, steam heating, distillation column and condenser and the mixture is stirred while passing in air. To stabilize the column, a total of 151 kg of MMA containing 0.12 kg of hydroquinone monomethyl ether and 0.016 kg of 4-hydroxy-2,2,6,6-tetramethylpiperidin-1-oxyl in dissolved form are introduced into the column runback during the course of the reaction. The apparatus is heated to a temperature at the bottom of 100° C., with the column initially being operated under total reflux. As soon as the temperature at the top of the column drops below 70° C., the methanol/MMA mixture is taken off at a reflux ratio of 4:1. The MMA stock in the reactor is supplemented by introduction of equal parts of fresh MMA per part of methanol/MMA mixture taken off. A total of 1414 kg of MMA are in this way introduced over a period of 5 hours. Over a period of 8 hours, the reflux ratio is adapted to the decreasing formation of methanol to 27:1. A total of 1410 kg of methanol/MMA mixture are discharged. Above a temperature at the top of the column of 85° C., the methanol/MMA mixture is low in methanol and is collected in a separate vessel for reuse as raw material in the next batch. At a temperature at the bottom of 115° C., the reaction is complete and excess MMA is taken off under reduced pressure, with the pressure gradually being reduced to 100 mbar. When no more MMA distills off, the vacuum is broken. The contents of the tank, which comprise the catalyst-containing trimethylpropane trimethacrylate, are admixed with 18 kg of bleaching earth and 12 kg of aluminium silicate (Perlite) as filter aid and freed of the catalyst by washcoat filtration. The filtrate is fed into a continuous evaporator (area: 3.5 m2) having a rotating wiper system at a pressure of 18 torr and an evaporator temperature of 134° C. A total of 1830 kg of trimethylolpropane trimethacrylate are obtained from the bottom product.
Quantity
775 kg
Type
reactant
Reaction Step One
Quantity
1018 kg
Type
reactant
Reaction Step One
Name
Quantity
1433 kg
Type
reactant
Reaction Step One
Quantity
10 kg
Type
catalyst
Reaction Step One
Quantity
2.5 kg
Type
catalyst
Reaction Step One
Quantity
0.123 kg
Type
catalyst
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.